molecular formula C18H17N3O3S B3003827 (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 444294-52-4

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B3003827
CAS No.: 444294-52-4
M. Wt: 355.41
InChI Key: XMXYJEHQTCXVCX-UHFFFAOYSA-N
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Description

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Antifibrotic and Anticancer Activity

  • Amino(imino)thiazolidinone derivatives, including a compound structurally similar to the one , demonstrated significant antifibrotic activity. These compounds were comparable to Pirfenidone in their effects but did not scavenge superoxide radicals. This suggests potential applications in treating fibrosis-related conditions (Kaminskyy et al., 2016).

Crystal Structure Analysis

  • The crystal structures of thiazolidinone derivatives, including compounds similar to the queried chemical, have been described, offering insights into their molecular configurations which are crucial for understanding their interactions and potential biological applications (Galushchinskiy et al., 2017).

Anticonvulsant and Sedative-Hypnotic Effects

  • Certain 4-thiazolidinone derivatives have shown considerable anticonvulsant activity in tests, indicating potential applications in treating seizure disorders. One derivative, in particular, did not impair learning and memory, pointing to its potential therapeutic benefit with fewer cognitive side effects (Faizi et al., 2017).

Antibacterial and Antioxidant Activities

  • New compounds synthesized from 4-methyl-7-hydroxycoumarin, related to the mentioned compound, showed notable antibacterial activity against various bacterial strains and displayed antioxidant properties. This indicates potential for use in combating bacterial infections and oxidative stress (Hamdi et al., 2012).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)20-18-21-17(23)15(25-18)11-16(22)19-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXYJEHQTCXVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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